molecular formula C20H23N3O3S2 B2871751 N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252905-31-9

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2871751
CAS RN: 1252905-31-9
M. Wt: 417.54
InChI Key: ZAAUXXRENSPDBB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to a broader class of thieno[3,2-d]pyrimidine derivatives, known for their potential antitumor activities. For instance, studies have shown the synthesis of novel 4-substituted thieno[3,2-d]pyrimidine derivatives exhibiting significant anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These compounds have shown comparable activity to that of doxorubicin, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antifolate Activity

Another application involves the synthesis of derivatives as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. These activities are essential for the development of cancer chemotherapeutic agents. Some synthesized analogues demonstrated potent inhibitory activity against human TS and DHFR, indicating their potential utility in designing novel antifolate drugs (Gangjee et al., 2008).

Antimicrobial and Anti-Inflammatory Agents

The compound's framework has also been adapted to create derivatives with antimicrobial and anti-inflammatory properties. Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials has been explored, showing good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel benzodifuranyl derivatives derived from similar compounds were evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Reactivity and Synthesis

Research into the chemical reactivity and synthesis of related compounds highlights their versatility in generating a diverse range of heterocyclic compounds. These studies not only provide insights into the compounds' potential applications in drug development but also contribute to the broader understanding of their chemical properties (Farouk et al., 2021).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)8-10-23-19(25)18-15(9-11-27-18)22-20(23)28-12-17(24)21-14-6-4-5-7-16(14)26-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUXXRENSPDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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